5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0938147
InChI:
InChI=1S/C18H16BrNO3/c1-2-20-15-9-8-13(19)10-14(15)18(23,17(20)22)11-16(21)12-6-4-3-5-7-12/h3-10,23H,2,11H2,1H3
SMILES:
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O
Molecular Formula:
C18H16BrNO3
Molecular Weight:
374.2 g/mol
5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC0938147
Molecular Formula: C18H16BrNO3
Molecular Weight: 374.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BrNO3 |
|---|---|
| Molecular Weight | 374.2 g/mol |
| IUPAC Name | 5-bromo-1-ethyl-3-hydroxy-3-phenacylindol-2-one |
| Standard InChI | InChI=1S/C18H16BrNO3/c1-2-20-15-9-8-13(19)10-14(15)18(23,17(20)22)11-16(21)12-6-4-3-5-7-12/h3-10,23H,2,11H2,1H3 |
| Standard InChI Key | ADRIEPUEYAAPFE-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator